Chemical properties of 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Chemical properties of 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
The following technical guide details the chemical properties, synthetic architecture, and reactivity profile of 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde . This document is structured for researchers in medicinal chemistry and process development, focusing on the molecule's role as a high-value scaffold for phosphodiesterase (PDE) inhibitors and kinase modulators.
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Executive Summary
3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde (CAS: 747411-54-7) is a trisubstituted benzaldehyde derivative characterized by a unique electronic push-pull system. It serves as a critical intermediate in the synthesis of next-generation anti-inflammatory agents and PDE4 inhibitors.
The molecule’s value lies in the difluoromethoxy (-OCHF₂) motif.[1][2][3][4] This group acts as a lipophilic bioisostere for hydroxyl or methoxy groups, significantly enhancing metabolic stability by blocking the C-4 position from oxidative metabolism (O-demethylation) while maintaining hydrogen bond donor capability via the acidic CF₂-H proton.
Molecular Architecture & Physicochemical Profile[5]
Structural Analysis
The molecule features a benzaldehyde core decorated with three distinct functionalities that dictate its reactivity and biological interaction:
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C-1 Formyl Group (-CHO): A reactive electrophile serving as the primary handle for chain extension (e.g., reductive amination, Wittig olefination).
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C-3 Chlorine (-Cl): Provides steric bulk and lipophilicity; exerts an inductive electron-withdrawing effect (-I) that deactivates the ring toward electrophilic attack.
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C-4 Difluoromethoxy (-OCHF₂): A "lipophilic hydrogen bond donor."[2] It is chemically robust but sensitive to strong Lewis acids.
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C-5 Methoxy (-OCH₃): An electron-donating group (+M) that counterbalances the electron deficiency caused by the chlorine and aldehyde, modulating the pKa of the system.
Key Physicochemical Data
| Property | Value / Description |
| CAS Number | 747411-54-7 |
| Molecular Formula | C₉H₇ClF₂O₃ |
| Molecular Weight | 236.60 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Predicted LogP | ~2.3 – 2.6 (High lipophilicity due to Cl/CF₂ moieties) |
| H-Bond Donors | 1 (The acidic proton on -OCHF₂) |
| H-Bond Acceptors | 3 (Aldehyde O, Methoxy O, Difluoromethoxy O) |
| Electronic Character | Electron-deficient aromatic core (Deactivated) |
Synthetic Architecture
The synthesis of 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde typically bypasses direct chlorination of the difluoromethoxy analog to avoid regioselectivity issues. Instead, the preferred route utilizes 5-Chlorovanillin as the starting material, leveraging the pre-installed halogen and oxygenation pattern.
Primary Synthetic Route: Difluoromethylation of 5-Chlorovanillin
The most robust protocol involves the base-mediated alkylation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin) using a difluorocarbene source.
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Substrate: 5-Chlorovanillin (CAS: 19463-48-0).[5]
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Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is preferred over chlorodifluoromethane gas (Freon-22) for safety and stoichiometry control.
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Mechanism: Thermal decarboxylation of the acetate generates difluorocarbene (:CF₂) in situ, which inserts into the phenolate oxygen.
Process Flow Diagram
The following diagram illustrates the logical flow of synthesis and key reaction parameters.
Figure 1: Convergent synthesis via difluorocarbene insertion. The use of Cesium Carbonate (Cs₂CO₃) often improves yields by enhancing the solubility of the phenolate anion in DMF.
Reactivity & Transformation Logic
The molecule acts as a versatile "linchpin" intermediate. Its reactivity is defined by the stability of the difluoromethoxy group and the lability of the aldehyde.
Aldehyde Transformations (C-1)
The aldehyde is the primary handle for divergent synthesis:
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Pinnick Oxidation: Converts the aldehyde to the carboxylic acid (NaClO₂, NaH₂PO₄) without affecting the oxidation-sensitive sulfur or nitrogen groups potentially added later.
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Reductive Amination: Reaction with primary/secondary amines followed by reduction (NaBH(OAc)₃) yields benzylamine derivatives—a common pharmacophore in GPCR ligands.
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Wittig/Horner-Wadsworth-Emmons: Olefination to generate styrene derivatives.
Aromatic Core & Stability
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Nucleophilic Aromatic Substitution (SₙAr): The ring is moderately deactivated. The chlorine atom at C-3 is generally stable but can be displaced under forcing conditions or via palladium-catalyzed coupling (Buchwald-Hartwig) if the aldehyde is protected.
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Difluoromethoxy Stability: The -OCHF₂ group is stable to basic conditions and mild acids. However, strong Lewis acids (e.g., BBr₃, AlCl₃) used for demethylation will likely cleave the difluoromethoxy group as well.
Reaction Workflow Diagram
Figure 2: Divergent synthesis pathways. The aldehyde functionality allows for rapid generation of acids, amines, and alcohols while retaining the core metabolic stability features.
Handling, Safety, & Analytics
Safety Protocols (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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Handling: Handle under a fume hood. Avoid dust formation if solid. The difluoromethoxy group does not introduce specific explosive hazards, but the precursors (if making in-house) like chlorodifluoromethane are compressed gases.
Storage & Stability
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Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Sensitivity: Air-sensitive (aldehyde oxidation). Protect from light to prevent radical degradation of the halogenated positions.
Analytical Verification
To validate the identity of the compound, ensure the following signals are present:
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¹H NMR (CDCl₃):
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~9.8 ppm (s, 1H): Aldehyde proton.[3]
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~6.5 ppm (t, 1H, J ≈ 72-75 Hz): The characteristic triplet of the -OCH F₂ proton.[3] The large coupling constant is diagnostic of geminal H-F coupling.
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~3.9 ppm (s, 3H): Methoxy group.
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Aromatic Region: Two doublets (meta-coupling) representing the H-2 and H-6 protons.
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References
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ChemScene . (2024).[8] Product Data: 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde (CAS 747411-54-7).[1] Retrieved from
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BenchChem . (2025).[2][4] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from
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ChemicalBook . (2024).[8][9] Synthesis of 4-Difluoromethoxy-3-methoxybenzaldehyde and Analogs. Retrieved from
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Matrix Fine Chemicals . (2024).[8] 5-Chlorovanillin (3-Chloro-4-hydroxy-5-methoxybenzaldehyde) Product Specification. Retrieved from
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Thermo Fisher Scientific . (2025).[6] Safety Data Sheet: Halogenated Benzaldehyde Derivatives. Retrieved from
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